molecular formula C7H11N B123593 Cyclohexanecarbonitrile CAS No. 766-05-2

Cyclohexanecarbonitrile

Cat. No. B123593
CAS RN: 766-05-2
M. Wt: 109.17 g/mol
InChI Key: VBWIZSYFQSOUFQ-UHFFFAOYSA-N
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Description

Cyclohexanecarbonitrile is a compound characterized by the presence of a nitrile group attached to a cyclohexane ring. The configuration of the quaternary, nitrile-bearing stereocenter in cyclohexanecarbonitriles can be determined from the (13)C NMR chemical shifts, as equatorially oriented nitriles resonate differently compared to their axial counterparts .

Synthesis Analysis

The synthesis of cyclohexanecarbonitrile derivatives can be achieved through various methods. A notable approach involves a multicomponent reaction where aryl aldehydes, malononitrile, and acetone are cyclized in the presence of sodium acetate to form cis-4-dicyanomethylene-2,6-diarylcyclohexane-1,1-dicarbonitriles . Another method includes the reaction of cyclohexanone with cyanoacetic acid to produce 1-cyclohexenyl acetonitrile in a one-step reaction that improves yield and safety . Additionally, a microwave-assisted synthesis in an aqueous medium has been developed for the regioselective production of spiro[cyclohexane-1,2'-(pyrimido[1,2-a]benzimidazole)]-3'-carbonitrile .

Molecular Structure Analysis

The molecular structure of cyclohexanecarbonitrile has been studied using microwave rotational spectroscopy, revealing the rotational constants for both equatorial and axial isomers. Structural parameters such as bond angles and distances have been derived, providing

Scientific Research Applications

  • Microwave Spectroscopy
    Cyclohexanecarbonitrile has been studied through microwave rotational spectroscopy, providing insights into the rotational constants and structural parameters of its isomers (Damiani, Ferretti, & Corbelli, 1977).

  • Material Science and Energy Storage
    It serves as a precursor in the microwave synthesis of nitrogen-doped carbon nanotubes anchored on graphene substrates, which have applications in lithium-ion batteries (Sridhar, Lee, Chun, & Park, 2015).

  • Organic Chemistry and Catalysis
    Cyclohexanecarbonitrile is involved in selective hydrogenation reactions to synthesize tertiary and secondary amines, showcasing its role in catalyst-dependent chemical processes (Monguchi, Mizuno, Ichikawa, Fujita, Murakami, Hattori, Maegawa, Sawama, & Sajiki, 2017).

  • Chemical Shift Analysis in NMR Spectroscopy
    Its utility in (13)C NMR spectroscopy is significant for understanding chemical shifts related to the configuration of quaternary centers in cyclohexanecarbonitriles (Fleming & Wei, 2009).

  • Green Chemistry and Sustainable Synthesis
    Cyclohexanecarbonitrile is synthesized through eco-friendly one-pot methods, contributing to the advancement of green chemistry principles in industrial applications (Šimbera, Sevcik, & Pazdera, 2014).

  • Organometallic Chemistry
    It plays a role in organometallic chemistry, particularly in diastereoselective arylations, aiding in the synthesis of pharmaceutical compounds containing cyclohexanecarbonitrile (Mycka, Duez, Bernhardt, Heppekausen, Knochel, & Fleming, 2012).

  • Nanocatalysis
    It is synthesized using nanostructured oxytyramine catalysts in one-pot reactions, highlighting its relevance in nanocatalysis and the synthesis of derivatives (Arora, Rajput, & Singh, 2015).

  • Coordination Chemistry
    Research on cyclohexanecarbonitrile in metalated nitriles reveals preferences for N- and C-coordination of various metal cations, informing coordination chemistry (Purzycki, Liu, Hilmersson, & Fleming, 2013).

Safety And Hazards

Cyclohexanecarbonitrile is classified as a combustible liquid and is toxic by ingestion and skin absorption . It may cause skin and eye irritation, and may be harmful if inhaled . Safety measures include wearing protective gloves and clothing, and avoiding breathing vapors, mist, or gas .

Relevant Papers

One relevant paper is "New One-Pot Methods for Preparation of Cyclohexanecarbonitrile—Green Chemistry Metrics Evaluation for One-Pot and Similar Multi-Step Syntheses" . This paper discusses the development of new one-pot methods for the synthesis of cyclohexanecarbonitrile, with a focus on green chemistry metrics .

properties

IUPAC Name

cyclohexanecarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N/c8-6-7-4-2-1-3-5-7/h7H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBWIZSYFQSOUFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30227400
Record name Cyclohexanecarbonitrile
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Molecular Weight

109.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclohexanecarbonitrile

CAS RN

766-05-2
Record name Cyclohexanecarbonitrile
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Record name Cyclohexanecarbonitrile
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Record name Cyclohexanecarbonitrile
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Record name Cyclohexanecarbonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,480
Citations
FH Li, SH Liu, RL Guo, HY Hou - Journal of Loss Prevention in the Process …, 2023 - Elsevier
1′-Azobis(cyclohexanecarbonitrile) (ABCN) is a kind of azo compound, which is widely used as an initiator in the polymer industry. Plenty of heat will be released during the thermal …
Number of citations: 1 www.sciencedirect.com
J Simbera, R Sevcik, P Pazdera - Green and Sustainable Chemistry, 2014 - scirp.org
Three new multi-step one-pot processes for high-yielding cyclohexanecarbonitrile synthesis starting from cyclohexanone were developed for industrial application. In contrast to the …
Number of citations: 7 www.scirp.org
K Mukumoto, Y Wang, K Matyjaszewski - ACS Macro Letters, 2012 - ACS Publications
A successful ICAR (initiators for continuous activator regeneration) ATRP (atom transfer radical polymerization) of styrene was conducted with iron(III) bromide and 1,1′-azobis(…
Number of citations: 88 pubs.acs.org
DJ Raber, MD Johnston Jr… - Journal of the American …, 1977 - ACS Publications
substructures common to bothpair members; the largest (7 symbols) substructure found was CH3CHCH2OCHCH2CH3 common to 2-hydroxypropyl sec-butyl ether and 2, 2-di-methyl-4-…
Number of citations: 22 pubs.acs.org
FF Fleming, G Wei - The Journal of organic chemistry, 2009 - ACS Publications
… (10) X-ray crystallography provides an excellent method for crystalline nitriles whereas axial and equatorial orientations of liquid cyclohexanecarbonitrile diastereomers can be …
Number of citations: 23 pubs.acs.org
S Sridevi, KR Kumar, SK Feroz, PR Rao - Chem, 2009 - rasayanjournal.co.in
Copolymer of acrylonitrile (AN) with ethylmethacrylate (EMA) was synthesized by free radical polymerization using 1, 1'azo bis (cyclohexanecarbonitrile)(VAZO) as initiator in dimethyl …
Number of citations: 6 rasayanjournal.co.in
KR Kumar, SK Feroz, PR Rao - Asian Journal of Research in …, 2008 - indianjournals.com
Copolymer of acrylonitrile (AN) with vinyl propionate (VP) was synthesized by free radical polymerization using 1, 1′ azo bis-cyclohexanecarbonitrile (VAZO) as initiator in dimethyl …
Number of citations: 7 www.indianjournals.com
AD Yu, CR Cao, XH Pan, CM Shu… - Process Safety …, 2019 - Wiley Online Library
To achieve the thermal stability characteristics of azo compounds, a method for characterizing the kinetics of the reaction and decomposition for azo compounds based on …
Number of citations: 12 aiche.onlinelibrary.wiley.com
P Arora, JK Rajput, H Singh - RSC advances, 2015 - pubs.rsc.org
The magnetic, recyclable heterogeneous organocatalyst OT@Si@SPIONs has been developed in this report, with the aim of synthesizing cyclohexanecarbonitriles. The prepared …
Number of citations: 9 pubs.rsc.org
SH Liu, FH Li - Journal of Loss Prevention in the Process Industries, 2023 - Elsevier
2,2-Azobisisobutyronitrile (AIBN) and 1,1′-azobis (cyclohexanecarbonitrile) (ABCN) are two common azo initiators in the polymerization industry. In the chemical process, incompatible …
Number of citations: 0 www.sciencedirect.com

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